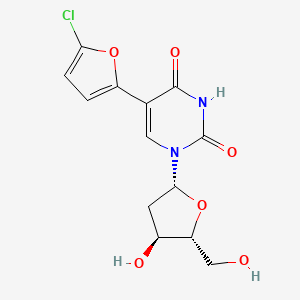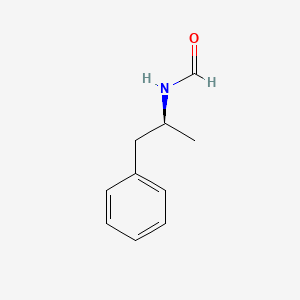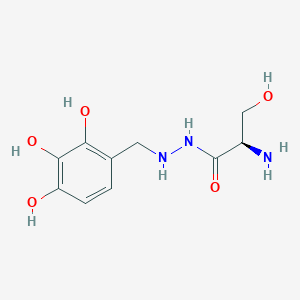
Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate: is a complex organic compound with the molecular formula C26H55N3O7 . It is known for its unique structure, which includes a long hydrocarbon chain and multiple hydroxyl groups, making it a versatile compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and controlled conditions to ensure purity and yield. The process involves the careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl groups.
Reduction: Reduction reactions can be performed to reduce any carbonyl groups present in the compound.
Substitution: Substitution reactions can occur at the amine or hydroxyl sites, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and strong acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a surfactant and stabilizer in biological assays and experiments. Medicine: Industry: It is used in the production of cosmetics, detergents, and other personal care products.
作用機序
The compound exerts its effects through its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances. The hydroxyl groups can form hydrogen bonds with water, while the hydrocarbon chain interacts with lipid membranes. This dual functionality makes it useful in various applications, such as emulsification and stabilization.
類似化合物との比較
Tris(2-hydroxyethyl)amine: Similar structure but lacks the stearoylamino group.
Cetyltrimethylammonium bromide (CTAB): Another surfactant with a long hydrocarbon chain but different head group.
Sodium dodecyl sulfate (SDS): A common surfactant used in laboratory settings.
Uniqueness: Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate stands out due to its combination of hydroxyl groups and a long hydrocarbon chain, providing unique properties that are not found in other similar compounds.
特性
CAS番号 |
94088-79-6 |
|---|---|
分子式 |
C26H55N3O7 |
分子量 |
521.7 g/mol |
IUPAC名 |
tris(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;nitrate |
InChI |
InChI=1S/C26H54N2O4.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)27-18-19-28(20-23-29,21-24-30)22-25-31;2-1(3)4/h29-31H,2-25H2,1H3;/q;-1/p+1 |
InChIキー |
USKOGPJBMRKHDD-UHFFFAOYSA-O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CCO)(CCO)CCO.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















